molecular formula C17H19NO4 B14532560 2-(2-Methoxyphenoxy)ethyl (3-methylphenyl)carbamate CAS No. 62644-02-4

2-(2-Methoxyphenoxy)ethyl (3-methylphenyl)carbamate

Cat. No.: B14532560
CAS No.: 62644-02-4
M. Wt: 301.34 g/mol
InChI Key: JDLBYRBHQRBYLA-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)ethyl (3-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a methoxyphenoxy group and a methylphenyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)ethyl (3-methylphenyl)carbamate typically involves the reaction of 2-(2-methoxyphenoxy)ethanol with 3-methylphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction can be represented as follows:

2-(2-Methoxyphenoxy)ethanol+3-Methylphenyl isocyanate2-(2-Methoxyphenoxy)ethyl (3-methylphenyl)carbamate\text{2-(2-Methoxyphenoxy)ethanol} + \text{3-Methylphenyl isocyanate} \rightarrow \text{this compound} 2-(2-Methoxyphenoxy)ethanol+3-Methylphenyl isocyanate→2-(2-Methoxyphenoxy)ethyl (3-methylphenyl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)ethyl (3-methylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamate moiety can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenoxy)ethyl (3-methylphenyl)carbamate.

    Reduction: Formation of 2-(2-methoxyphenoxy)ethyl (3-methylphenyl)amine.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Methoxyphenoxy)ethyl (3-methylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)ethyl (3-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes such as acetylcholinesterase by forming a stable carbamylated enzyme complex. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-(2-methoxyphenoxy)propyl carbamate
  • 2-(2-Methoxy-4-propenylphenoxy)ethyl (3-ethylphenyl)carbamate
  • 2-Methoxyethyl N-(2-ethyl-6-methylphenyl)carbamate

Uniqueness

2-(2-Methoxyphenoxy)ethyl (3-methylphenyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

62644-02-4

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

2-(2-methoxyphenoxy)ethyl N-(3-methylphenyl)carbamate

InChI

InChI=1S/C17H19NO4/c1-13-6-5-7-14(12-13)18-17(19)22-11-10-21-16-9-4-3-8-15(16)20-2/h3-9,12H,10-11H2,1-2H3,(H,18,19)

InChI Key

JDLBYRBHQRBYLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OCCOC2=CC=CC=C2OC

Origin of Product

United States

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